N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide
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Overview
Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular formula of this compound is C9H11N3O2S . Its average mass is 225.268 Da and its monoisotopic mass is 225.057197301 Da . The compound has a 3D structure which can be downloaded from certain databases .Scientific Research Applications
Fluorescence Sensing and Medical Applications
Carboxamide-based compounds, similar in structure to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide, have been developed as fluorescence sensors for detecting metal ions like Hg2+, Zn2+, and Cd2+. A study by Kiani et al. (2020) demonstrated the use of N-(thiazole-2-yl) picolinamide (L) in the detection of these ions through an off–on switch sensor protocol. The compound exhibited significant fluorescence intensity increases upon the addition of Zn2+, attributed to the chelation-enhanced fluorescence (CHEF) effect. The ligand and its complexes with these metals showed very low toxicity on the PC12 cell line, suggesting potential for a wide range of future medical applications (Kiani et al., 2020).
Catalysis and Antibacterial Activity
Another study by Kiani et al. (2020) on a Cu(II)-carboxamide complex derived from N-(thiazole-2-yl) picolinamide demonstrated its application in catalysis and as an antibacterial agent. The complex, along with CuO nanoparticles derived from it, showed promising catalytic activity in the CuAAC reaction, a type of click chemistry, and exhibited comparable antibacterial activity to the antibiotic penicillin (Kiani et al., 2020).
Herbicidal Activity
Compounds structurally related to this compound, specifically thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, have been synthesized and found to exhibit auxin-like herbicidal symptoms. Their activity was higher on dicotyledonous species compared to monocotyledonous species, indicating potential use in selective weed control (Hegde & Mahoney, 1993).
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This could result in changes to the cell cycle and potentially influence DNA repair mechanisms .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its target, it could potentially influence cell cycle progression and DNA repair mechanisms .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-11(9-4-1-2-6-14-9)17-13-16-8-5-3-7-15-12(19)10(8)20-13/h1-2,4,6H,3,5,7H2,(H,15,19)(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRLHNGLMQWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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